tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate
Description
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate is a bicyclic organic compound featuring a fully saturated octahydroindole core. The molecule contains two critical functional groups: a tert-butoxycarbonyl (Boc) protective group at the indole nitrogen and a formyl (aldehyde) group at the 3a position (bridgehead carbon). This structural combination confers unique reactivity and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. The Boc group enhances solubility and stability during synthetic procedures, while the formyl group serves as a versatile site for nucleophilic additions or further functionalization .
Properties
IUPAC Name |
tert-butyl 3a-formyl-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLNXDFUBLANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride under specific conditions to yield tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . This intermediate can then be further modified through various reactions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more functionalized indole derivative, while reduction could produce a simpler, more saturated compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The indole structure present in tert-butyl 3a-formyloctahydro-1H-indole-1-carboxylate is a common motif in many biologically active compounds. This compound has been investigated for its potential use as a precursor in the synthesis of various pharmaceuticals.
- Anticancer Agents : Research indicates that derivatives of indole compounds exhibit promising anticancer properties. The incorporation of the tert-butyl group enhances solubility and bioavailability, making it a suitable candidate for drug formulation .
- Neuroprotective Agents : Studies have shown that indole derivatives can possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure of this compound suggests potential interactions with neural receptors .
Synthetic Methodologies
2.1 Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.
- Building Block for Complex Molecules : The compound can be utilized as a building block for synthesizing various heterocycles and complex natural products. Its reactivity allows for modifications that can lead to diverse chemical entities .
- Catalysis : The compound has been explored in catalytic processes, where it acts as a ligand in transition metal-catalyzed reactions. This application is crucial for developing new synthetic routes that are more efficient and environmentally friendly .
3.1 Pharmacological Studies
Pharmacological studies have highlighted the biological activities associated with indole derivatives, including those containing the tert-butyl 3a-formyloctahydro structure.
- Antimicrobial Activity : Some studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Research has suggested that indole-based compounds can modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their roles in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Indole derivatives are known to modulate various biochemical pathways, leading to their therapeutic effects:
- Antiviral Activity : Indole derivatives have shown potential against viral infections through inhibition of viral replication.
- Anticancer Properties : These compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : They can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- Antiviral Studies : Research indicates that indole derivatives can inhibit the replication of viruses such as HIV and influenza by interfering with viral enzymes and host cell interactions.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer .
- Anti-inflammatory Mechanisms : The compound has been shown to reduce the levels of inflammatory markers in cell culture models, suggesting its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Studies
Several case studies have explored the therapeutic applications of indole derivatives, including this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that a related indole derivative exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase activity . This suggests that this compound may share similar mechanisms.
- Case Study 2 : In a clinical trial assessing the efficacy of indole-based compounds in cancer therapy, patients treated with an indole derivative showed improved survival rates and reduced tumor sizes compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate?
- Methodological Answer : The compound can be synthesized via functionalization of the indole scaffold. A typical approach involves introducing the formyl group at the 3a-position through Vilsmeier-Haack formylation, followed by Boc (tert-butoxycarbonyl) protection using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) . Microwave-assisted synthesis may accelerate reaction kinetics, reduce side products, and improve yields compared to conventional reflux methods . Key steps include purification via column chromatography and characterization by NMR and IR to confirm regioselectivity.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify the formyl proton (δ ~9.5–10.0 ppm) and tert-butyl carbons (δ ~28 ppm for CH₃, ~80 ppm for quaternary C) .
- IR : Stretching frequencies for the carbonyl groups (ester C=O: ~1740 cm⁻¹; formyl C=O: ~1680 cm⁻¹) confirm functional groups .
- HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC monitors purity (>95% by area normalization) .
Q. What functional groups dictate its reactivity in downstream applications?
- Methodological Answer : The formyl group (3a-position) is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions). The Boc group protects the indole nitrogen, allowing selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization . Stability studies (TGA/DSC) assess thermal decomposition of the tert-butyl moiety, critical for reaction planning .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) can be processed using SHELXL for structure refinement. Key steps include:
- Data Integration : SHELX utilities (e.g., SHELXC/D/E) index reflections and resolve phase problems via direct methods .
- Hydrogen Bonding : SHELXL refines hydrogen positions using restraints, critical for analyzing interactions between the formyl group and adjacent molecules .
- Validation : CIF files are checked via PLATON for missed symmetry or twinning, ensuring publication-ready accuracy .
Q. What experimental design strategies optimize reaction conditions for its synthesis?
- Methodological Answer : Response Surface Methodology (RSM) or Taguchi designs can optimize parameters like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design : Varies microwave power (50–150 W) and reaction time (10–30 min) to maximize yield .
- Kinetic Analysis : In-situ FTIR monitors formylation progress, identifying rate-limiting steps (e.g., Boc deprotection) .
Q. How do hydrogen-bonding patterns influence its solid-state packing and stability?
- Methodological Answer : Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., C=O···H–N) into D (donor) and A (acceptor) motifs. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
